6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine is a heterocyclic organic compound containing a pyridine ring substituted with an amine group at position 3 and a tetrahydro-2H-pyran-2-ylmethoxy group at position 6. Compounds containing similar structural features have been explored in various research areas, suggesting its potential utility as a building block for the synthesis of more complex molecules with biological activities. [, , ]
6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂. It is classified as a derivative of pyridine, a basic heterocyclic organic compound. This compound features a tetrahydropyran group linked to the pyridine ring through a methoxy group, which imparts unique chemical properties and reactivity, making it valuable for various scientific research applications. Its chemical structure allows for interactions with biological targets, contributing to its potential uses in medicinal chemistry and materials science.
The synthesis of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine typically involves several key steps:
The molecular structure of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine can be represented as follows:
This structure consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) attached to a tetrahydropyran group (a six-membered ring containing one oxygen atom) via a methoxy linkage. The presence of both functional groups contributes to its distinct chemical behavior.
The compound's unique structural features include:
6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine undergoes several types of chemical reactions:
The following reagents are commonly utilized in these reactions:
The mechanism of action for 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets within biological systems. As a ligand, it can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction may lead to alterations in cellular functions, potentially providing therapeutic benefits in drug development.
The physical properties of 6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine include:
Chemical properties relevant to this compound include:
These properties make it suitable for various applications in research settings.
6-(Tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine has several potential applications in scientific research:
The 6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine scaffold exemplifies a growing class of ether-linked bicyclic structures with significant pharmacological potential. The pyridine-3-amine moiety serves as a versatile hydrogen-bonding motif, capable of acting as both a donor and acceptor, facilitating interactions with biological targets such as kinases, GPCRs, and epigenetic regulators. Concurrently, the tetrahydropyran ring introduces stereochemical complexity and modulates lipophilicity patterns. This stereoelectronic synergy enables selective target modulation, as evidenced by the incorporation of similar THP-pyridine hybrids in patented mTOR inhibitors for cancer therapy and compounds targeting neurodegenerative disorders like Huntington’s disease [5] [7].
The synthetic versatility of this scaffold is equally notable. The oxygen bridge allows for regioselective functionalization at multiple sites: the THP ring can be diversified at C-3 or C-4 positions, while the pyridine nitrogen or C-2/C-4 positions offer additional vectors for structure-activity relationship (SAR) exploration. This adaptability has led to derivatives with varied pharmacological profiles, including kinase inhibition and neurotransmitter modulation [9].
Table 1: Structural and Functional Comparison of Related Pyridine-THP Hybrid Compounds
Compound Name | Molecular Formula | CAS No. | Key Structural Features | Pharmacological Relevance |
---|---|---|---|---|
6-((Tetrahydro-2H-pyran-3-yl)methoxy)pyridin-3-amine | C₁₁H₁₆N₂O₂ | 1710293-37-0 | Ether linkage at C-3 of THP | Intermediate in kinase inhibitor synthesis |
6-(Tetrahydro-2H-pyran-4-yl)pyridin-3-amine | C₁₀H₁₄N₂O | 1373148-09-4 | Direct C-C bond at C-4 of THP | Not reported |
6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine | C₁₀H₁₄N₂O₂ | CID 51063694 | Ether linkage via THP oxygen | Patent-protected scaffold [4] |
5-(Tetrahydro-2H-pyran-2-yl)pyridin-3-amine | C₁₀H₁₄N₂O | CID 115015211 | Direct C-C bond at C-2 of THP | Unexplored therapeutic potential |
The systematic naming of 6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridin-3-amine follows strict IUPAC substitutive nomenclature rules. The parent heterocycle is a pyridine-3-amine, with the amine group defining the lowest locant (position 3). The substituent at position 6 is an ether chain: "(tetrahydro-2H-pyran-2-yl)methoxy". Breaking this down:
Thus, the full name 6-[(oxan-2-yl)methoxy]pyridin-3-amine (using 'oxane' for tetrahydropyran) is also acceptable but less common in chemical databases. The molecular formula C₁₁H₁₆N₂O₂ (MW = 208.26 g/mol) is confirmed by multiple sources, with the SMILES string NC1=CC=C(OCC2COCCC2)N=C1
providing a linear notation of the structure [1] [3]. Key identifiers include:
The naming distinguishes it from isomeric structures like 6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine (attachment at THP C-4) or non-ether variants such as 5-(tetrahydro-2H-pyran-2-yl)pyridin-3-amine (direct C-C bond) [8] [4].
The strategic incorporation of tetrahydropyran rings into drug scaffolds emerged prominently in the 1990s, driven by the need for metabolically stable bioisosteres for furanose sugars and phenyl ethers. Early examples focused on THP as a saturated surrogate for tetrahydropyranyl (THP) protecting groups in carbohydrate chemistry. However, the discovery that THP conferred improved pharmacokinetic properties—such as enhanced metabolic stability against cytochrome P450 enzymes and increased membrane permeability—spurred its adoption in rational drug design [9].
The specific ether-linked pyridine-THP hybrid appeared in patent literature by the early 2010s. A pivotal advancement was the development of efficient synthetic routes to THP-containing building blocks, enabling the systematic exploration of this chemical space. For instance, Sigma-Aldrich catalog listings for "tetrahydro-2H-pyran-3-amine" (CAS not specified) and "tetrahydro-2H-pyran-4-carboxylic acid" (CAS 110238-91-0) became commercially available during this period, facilitating drug discovery efforts .
Table 2: Historical Milestones in THP-Pyridine Hybrid Development
Time Period | Key Advancement | Impact on Scaffold Development |
---|---|---|
1980s–1990s | THP as carbohydrate mimetics and protecting groups | Established synthetic accessibility of THP derivatives |
Early 2000s | THP in protease inhibitors (e.g., HCV NS5A inhibitors) | Validated THP's role in enhancing pharmacokinetic profiles |
2010–2015 | Commercial availability of THP building blocks | Enabled SAR exploration of pyridine-THP ether hybrids |
2015–Present | Inclusion in kinase inhibitor patents (e.g., US11858941B2) | Demonstrated therapeutic relevance in CNS and oncology targets |
Recent innovations are exemplified by patents like US11858941B2 ("Heterocyclic and Heteroaryl Compounds for Treating Huntington's Disease"), which claims bicyclic heteroaryl systems including pyridine-THP hybrids as modulators of neurodegenerative pathways [5]. Similarly, WO2019115640A1 leverages morpholine-pyridine cores (structurally analogous to THP-pyridines) for mTOR inhibition, underscoring the scaffold's versatility in addressing diverse therapeutic targets [7]. The integration of these architectures into high-throughput screening libraries confirms their established role in modern medicinal chemistry.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7